molecular formula C18H37Br B574858 1-BROMOOCTADECANE-D37 CAS No. 187826-28-4

1-BROMOOCTADECANE-D37

Cat. No.: B574858
CAS No.: 187826-28-4
M. Wt: 370.624
InChI Key: WSULSMOGMLRGKU-UQCHHHBTSA-N
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Description

1-Bromooctadecane-D37, also known as octadecyl bromide-D37, is a deuterium-labeled compound with the molecular formula CD3(CD2)16CD2Br. It is a stable isotope-labeled analog of 1-bromooctadecane, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an internal standard and in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromooctadecane-D37 can be synthesized through the bromination of octadecane-D37. The reaction typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated octadecane and brominating agents under optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromooctadecane-D37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.

    Elimination: Formation of octadecene-D37.

    Reduction: Formation of octadecane-D37.

Scientific Research Applications

1-Bromooctadecane-D37 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.

    Biological Studies: Employed in the study of lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.

    Pharmaceutical Research: Utilized in the development of deuterated drugs to study pharmacokinetics and metabolic stability.

    Industrial Applications: Used in the synthesis of deuterated surfactants and lubricants for specialized applications.

Comparison with Similar Compounds

1-Bromooctadecane-D37 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its long carbon chain and deuterium labeling, which provide specific advantages in stability and analytical precision .

Properties

CAS No.

187826-28-4

Molecular Formula

C18H37Br

Molecular Weight

370.624

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

WSULSMOGMLRGKU-UQCHHHBTSA-N

SMILES

CCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Octadecan-1-ol (1a) (520 mg, 1.92 mmol) and Ph3P (550 mg, 2.10 mmol) were dissolved in CH2Cl2 (25 mL). The mixture was cooled in an ice bath and CBr4 (630 mg, 1.90 mmol) was added with stirring. The mixture was allowed to warm to r.t. and was stirred overnight, then it was concentrated under a stream of N2 and the residue was subjected to flash column chromatography on silica, eluting with hexane, to afford 1-bromooctadecane (2a) (605 mg, 96%) as a waxy solid; mp 26-28° C.
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520 mg
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550 mg
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630 mg
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Yield
96%

Synthesis routes and methods II

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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